molecular formula C12H9F3O2 B11872661 1-(Trifluoromethoxy)naphthalene-8-methanol

1-(Trifluoromethoxy)naphthalene-8-methanol

Katalognummer: B11872661
Molekulargewicht: 242.19 g/mol
InChI-Schlüssel: PNIIBSXUYRVORF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethoxy)naphthalene-8-methanol is a chemical compound with the molecular formula C12H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 8th position

Vorbereitungsmethoden

The synthesis of 1-(Trifluoromethoxy)naphthalene-8-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common synthetic route includes the reaction of naphthalene with trifluoromethoxy iodide in the presence of a catalyst, followed by reduction to introduce the methanol group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Trifluoromethoxy)naphthalene-8-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethoxy)naphthalene-8-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethoxy)naphthalene-8-methanol can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)naphthalene: Lacks the methanol group, leading to different chemical properties and applications.

    1-(Trifluoromethoxy)benzene: Has a simpler structure and different reactivity.

    8-Methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different chemical behavior

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.

Eigenschaften

Molekularformel

C12H9F3O2

Molekulargewicht

242.19 g/mol

IUPAC-Name

[8-(trifluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2

InChI-Schlüssel

PNIIBSXUYRVORF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.